molecular formula C25H26N2O3S B397547 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B397547
M. Wt: 434.6g/mol
InChI Key: UYZNVJPEAZBFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various scientific fields

Preparation Methods

The synthesis of 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route may include:

    Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions:

    Industrial Production: Industrial methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are often used to facilitate the reactions.

Chemical Reactions Analysis

1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting certain functional groups into their reduced forms.

    Substitution: The compound can undergo further substitution reactions, where functional groups are replaced by others, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include halogenated compounds, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Scientific Research Applications

1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways. For instance, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation, leading to changes in cellular processes.

Comparison with Similar Compounds

1-[2-(2-METHOXYPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can be compared with similar compounds, such as:

    2-(2-Methoxyphenyl)ethylamine: This compound shares the methoxy-phenoxy group but lacks the benzimidazole core and p-tolyloxy-ethylsulfanyl group, resulting in different chemical properties and applications.

    ETHYL (2-METHYLPHENOXY)ACETATE: This compound has a similar methoxy-phenoxy structure but differs in its ester functional group and overall molecular framework.

    Methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates: This compound has a different core structure but shares some functional groups, leading to distinct biological activities and applications.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6g/mol

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]-2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazole

InChI

InChI=1S/C25H26N2O3S/c1-19-11-13-20(14-12-19)29-17-18-31-25-26-21-7-3-4-8-22(21)27(25)15-16-30-24-10-6-5-9-23(24)28-2/h3-14H,15-18H2,1-2H3

InChI Key

UYZNVJPEAZBFMY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4OC

Origin of Product

United States

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